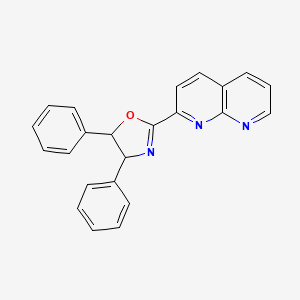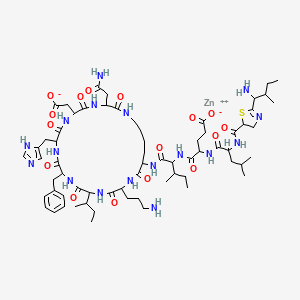
N-(5-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide is a chemical compound that belongs to the class of indane derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the indane ring and a pivalamide group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide typically involves multiple steps. One common method starts with the bromination of 2,3-dihydro-1H-indene to introduce the bromine atom at the 5-position. This is followed by the formation of the amide bond through a reaction with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The indane ring can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or dehalogenated products.
Scientific Research Applications
N-(5-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide involves its interaction with specific molecular targets. The bromine atom and the pivalamide group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dihydro-1H-inden-1-amine: Similar structure but with an amine group instead of a pivalamide group.
2,3-Dihydro-1H-inden-5-ylamine: Lacks the bromine atom and has an amine group.
N-(2,3-Dihydro-1H-inden-4-yl)pivalamide: Similar structure but without the bromine atom.
Uniqueness
N-(5-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide is unique due to the presence of both the bromine atom and the pivalamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H18BrNO |
|---|---|
Molecular Weight |
296.20 g/mol |
IUPAC Name |
N-(5-bromo-2,3-dihydro-1H-inden-4-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H18BrNO/c1-14(2,3)13(17)16-12-10-6-4-5-9(10)7-8-11(12)15/h7-8H,4-6H2,1-3H3,(H,16,17) |
InChI Key |
XRQXBSLPSXPEHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC2=C1CCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


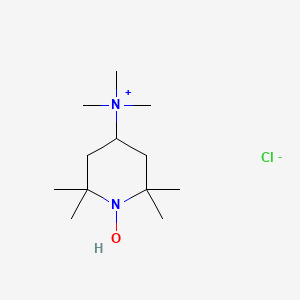
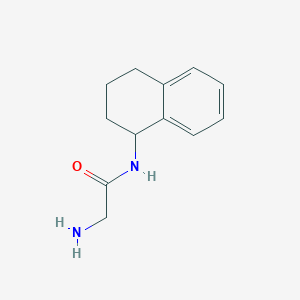
![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12504669.png)
![(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid](/img/structure/B12504674.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504698.png)
![ethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12504700.png)
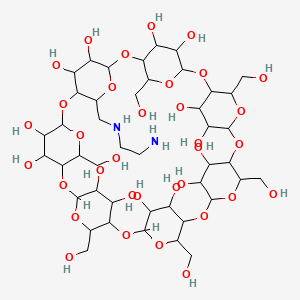
![6-Oxo-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504712.png)
![methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4-methylbenzoate](/img/structure/B12504724.png)
![2-fluoro-N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]benzamide](/img/structure/B12504728.png)

